molecular formula C14H15NO4 B2768687 Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate CAS No. 153802-16-5

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

Cat. No.: B2768687
CAS No.: 153802-16-5
M. Wt: 261.277
InChI Key: SUZBHVXGTJUXSX-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate (CAS 153802-16-5) is a high-purity chemical compound supplied for research and development purposes. This benzoate derivative, with the molecular formula C 14 H 15 NO 4 and a molecular weight of 261.27 g/mol, is characterized by its distinct structure featuring both cyano and ethoxycarbonyl functional groups . These functional groups are valuable handles in synthetic organic chemistry, making this compound a potential intermediate or building block in the synthesis of more complex molecules, such as the macrocyclic compounds investigated in pharmaceutical research . It is available with a documented purity of 97% and is identified by the MDL number MFCD06211147 . Researchers can utilize this compound in various exploratory syntheses, including method development and the creation of specialized chemical libraries. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures in a dedicated laboratory setting are required.

Properties

IUPAC Name

methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-19-13(16)11(9-15)8-10-6-4-5-7-12(10)14(17)18-2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZBHVXGTJUXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate typically involves the reaction of methyl 2-bromobenzoate with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group attacks the carbonyl carbon of the ester, leading to the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate with structurally or functionally related compounds, focusing on molecular features, synthesis methods, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Primary Applications/Reactivity References
This compound Benzoate ester, cyano, ethoxy, keto group ~265.26 (estimated) Organic synthesis intermediates
Ethyl 2-methoxybenzoate Benzoate ester, methoxy 180.20 Flavoring agents, solvents
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline, piperazine, benzoate ester ~471.50 (estimated) Anticancer or antimicrobial agents
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)benzoate derivatives Pyrimidine, benzoate ester, ether linkage Varies (~300–400) Herbicides (e.g., pyriminobac-methyl)
Methyl 2-benzoylamino-3-arylaminobut-2-enoates Enamine, benzoylamino, ester ~300–350 Precursors for heterocyclic synthesis

Key Differences and Trends

Functional Group Complexity: this compound exhibits greater functional diversity (cyano, keto, ethoxy) compared to simpler esters like Ethyl 2-methoxybenzoate . Quinoline-linked benzoates (e.g., C1–C7 in ) prioritize aromatic and heterocyclic moieties for biological activity, whereas the target compound emphasizes aliphatic side-chain modifications .

Synthetic Routes: The synthesis of the target compound likely involves condensation reactions between cyanoacetate derivatives and substituted benzoic acids, analogous to methods for Methyl 2-benzoylamino-3-arylaminobut-2-enoates . In contrast, quinoline-based benzoates (C1–C7) require multi-step coupling of piperazine and quinoline precursors , while pesticide esters (e.g., pyriminobac-methyl) rely on pyrimidine-oxygen linkages .

Applications: Pharmaceutical Potential: Quinoline derivatives (C1–C7) show antimicrobial and anticancer activity due to their heterocyclic cores . The cyano and keto groups in the target compound may confer similar bioactivity but require validation. Agrochemical Use: Pyriminobac-methyl and related esters act as herbicides by inhibiting acetolactate synthase . The target compound’s nitrile group could mimic this mode of action but lacks direct evidence. Solubility and Stability: Ethyl 2-methoxybenzoate’s low molecular weight and methoxy group enhance solubility in ethanol , whereas the target compound’s ethoxy and cyano groups may reduce polarity, impacting formulation.

Table 2: Physicochemical Properties

Property This compound Ethyl 2-methoxybenzoate Quinoline Derivative (C1)
Melting Point Not reported 15–18°C ~150–170°C (yellow solid)
Solubility Likely moderate in polar aprotic solvents Soluble in ethanol Insoluble in water
Stability Hydrolysis-sensitive (ester, nitrile) Stable under ambient conditions Stable to heat and light

Biological Activity

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.28 g/mol

The compound features a benzoate moiety with a cyano and ethoxy substituent, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
  • Anti-inflammatory Effects : In vitro studies indicate that this compound can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in cancer cell lines, with findings indicating selective toxicity towards certain types of cancer cells while sparing normal cells.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on existing research:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Modulation of Cell Signaling : It is suggested that the compound interacts with specific receptors or signaling pathways that regulate inflammation and cell proliferation.

Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Assay Results

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent.
  • Case Study on Anti-inflammatory Properties :
    In a research article from Inflammation Research, researchers investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound led to a marked reduction in joint swelling and pain, indicating its therapeutic potential for inflammatory conditions.

Q & A

What are the optimal synthetic routes for Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate, and how can reaction yields be maximized?

Basic Research Question
The synthesis of methyl benzoate derivatives typically involves multi-step reactions, including esterification, nucleophilic substitution, or condensation. For compounds with cyano and ethoxy groups, a plausible route may start with the formation of the cyano-ethoxy-oxopropyl side chain via a Knoevenagel condensation between ethyl cyanoacetate and a ketone or aldehyde, followed by coupling to the benzoate core. Key parameters include:

  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts to facilitate condensation .
  • Temperature : Controlled heating (60–80°C) to accelerate reaction rates while avoiding decomposition .
  • Solvent Selection : Polar aprotic solvents like DMF or ethanol improve solubility and reaction homogeneity .
    Yield optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side reactions .

How can researchers address contradictory spectroscopic data during structural characterization of this compound?

Advanced Research Question
Contradictions in NMR or MS data often arise from impurities, tautomerism, or dynamic stereochemistry. Methodological solutions include:

  • Multi-Technique Validation : Combine 1H^1 \text{H}-NMR, 13C^13 \text{C}-NMR, and HSQC to resolve overlapping signals, particularly for the cyano and ethoxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., expected [M+H]+^+ for C15_{15}H17_{17}NO5_5: 308.1128) .
  • Computational Cross-Check : Use density functional theory (DFT) to predict NMR chemical shifts from the compound’s SMILES or InChI string and compare with experimental data .

What strategies are recommended for analyzing the reactivity of the cyano and ethoxy groups in this compound under varying pH conditions?

Advanced Research Question
The cyano group is susceptible to hydrolysis under acidic or basic conditions, while the ethoxy group may undergo ester cleavage. Methodological approaches include:

  • pH-Dependent Kinetic Studies : Monitor reaction progress via HPLC at pH 2 (HCl), 7 (buffer), and 12 (NaOH) to assess stability .
  • By-Product Identification : Use LC-MS to detect hydrolysis products (e.g., carboxylic acid from cyano group conversion) .
  • Protection/Deprotection Strategies : Introduce protecting groups (e.g., tert-butyl for esters) during synthesis to isolate reactive sites .

What experimental approaches are suitable for studying the compound’s stability in solution and solid-state storage?

Basic Research Question
Stability studies are critical for ensuring reproducibility in biological assays. Key methods include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures in the solid state .
  • Accelerated Degradation Studies : Store solutions in DMSO or ethanol at 4°C, 25°C, and 40°C for 1–4 weeks, analyzing purity via HPLC .
  • Moisture Sensitivity Testing : Use dynamic vapor sorption (DVS) to evaluate hygroscopicity, which impacts crystalline stability .

How can computational modeling be integrated to predict the compound’s biological activity or interaction with enzymes?

Advanced Research Question
Computational tools can guide target identification and mechanistic studies:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to enzymes like cytochrome P450 or esterases, leveraging the compound’s 3D structure (generated from its InChI key) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with bioactivity using datasets from related methyl benzoates .
  • MD Simulations : Study conformational flexibility of the propyl side chain in aqueous vs. lipid environments to infer membrane permeability .

What methodologies are effective in resolving regioselectivity challenges during derivatization of the benzoate core?

Advanced Research Question
Regioselectivity issues may arise during functionalization of the benzoate ring. Strategies include:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to specific positions .
  • Microwave-Assisted Synthesis : Enhance selectivity by reducing reaction times and side-product formation .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups selectively at the 2-position .

How should researchers design experiments to investigate the compound’s potential as a protease inhibitor?

Advanced Research Question
Protease inhibition assays require careful experimental design:

  • Enzyme Kinetics : Measure IC50_{50} values using fluorogenic substrates (e.g., FRET peptides) in buffer systems mimicking physiological pH .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethoxy or cyano groups to identify critical pharmacophores .
  • Crystallography : Co-crystallize the compound with target proteases (e.g., HIV-1 protease) to resolve binding modes .

What analytical techniques are prioritized for quantifying this compound in complex biological matrices?

Basic Research Question
Bioanalytical methods must balance sensitivity and specificity:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) with deuterated internal standards to quantify low concentrations in plasma .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids .
  • Validation Parameters : Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per FDA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.